molecular formula C24H32N2O4S B7687082 3-[4-(cyclohexylsulfamoyl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide

3-[4-(cyclohexylsulfamoyl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B7687082
M. Wt: 444.6 g/mol
InChI Key: QXOMTTKBJBGOHA-UHFFFAOYSA-N
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Description

3-[4-(cyclohexylsulfamoyl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide is an organic compound with the molecular formula C22H29NO4S This compound is characterized by the presence of a cyclohexylsulfamoyl group attached to a phenyl ring, which is further connected to a propanamide moiety

Properties

IUPAC Name

3-[4-(cyclohexylsulfamoyl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-30-22-12-7-20(8-13-22)17-18-25-24(27)16-11-19-9-14-23(15-10-19)31(28,29)26-21-5-3-2-4-6-21/h7-10,12-15,21,26H,2-6,11,16-18H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOMTTKBJBGOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(cyclohexylsulfamoyl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclohexylsulfamoyl group: This step involves the reaction of cyclohexylamine with a sulfonyl chloride derivative to form the cyclohexylsulfamoyl group.

    Attachment to the phenyl ring: The cyclohexylsulfamoyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.

    Formation of the propanamide moiety: The final step involves the reaction of the substituted phenyl ring with a propanamide derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-[4-(cyclohexylsulfamoyl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[4-(cyclohexylsulfamoyl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide has several scientific research applications:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and medicinal chemistry research.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(cyclohexylsulfamoyl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclohexylsulfamoyl group may play a key role in these interactions, potentially enhancing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar compounds to 3-[4-(cyclohexylsulfamoyl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide include:

    3-[4-(cyclohexylsulfamoyl)phenyl]-N-(4-methylphenyl)propanamide: This compound has a similar structure but with a methyl group instead of a methoxy group, which may affect its chemical and biological properties.

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features an indole moiety and is used in various biological studies.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs .

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